Z-Phe-Arg

Description

Contextualization of Oligopeptide Substrates in Enzymological Investigations

Oligopeptide substrates are short synthetic peptides designed to be cleaved by specific enzymes. In enzymology, these substrates are crucial for determining enzyme activity, characterizing substrate specificity, and identifying and evaluating enzyme inhibitors. By incorporating a detectable label, such as a chromophore or fluorophore, researchers can monitor the enzymatic cleavage event, often in real-time. The design of these substrates relies on understanding the enzyme's active site and its preference for specific amino acid residues at different positions relative to the cleavage site (denoted as P1, P2, P3, etc., and P1', P2', etc. according to the Schechter and Berger nomenclature) uni.lu. Z-Phe-Arg, with its Phe-Arg sequence, provides a P2-P1 recognition motif that is targeted by numerous proteases.

Historical Trajectory and Evolution of this compound's Role in Protease Studies

The use of synthetic peptide substrates in protease research has evolved significantly. Early studies often utilized simple ester or amide substrates. The development of more complex oligopeptide substrates, incorporating sequences recognized by specific proteases and coupled to leaving groups that facilitate detection, marked a significant advancement. The sequence Phe-Arg gained prominence as researchers identified it as a preferred cleavage site for various enzymes. The addition of the benzyloxycarbonyl (Z) group to the N-terminus of Phe-Arg, forming this compound, provided a stable and commonly used protecting group in peptide synthesis, while the subsequent coupling to reporter groups like 7-amino-4-methylcoumarin (B1665955) (AMC), p-nitroanilide (pNA), or 7-amino-4-trifluoromethylcoumarin (AFC) led to the creation of widely adopted chromogenic and fluorogenic substrates adipogen.comnovoprolabs.comnovopro.cnmedchemexpress.comuni-freiburg.de. Studies dating back to the late 1970s and early 1980s demonstrate the early adoption and characterization of this compound-based substrates for enzymes like kallikrein and papain adipogen.comuni-freiburg.defocusbiomolecules.com. The continued development and application of these substrates over decades underscore their enduring value in the field.

Academic Significance and Broad Research Implications of this compound-Based Methodologies

This compound-based substrates, particularly the fluorogenic this compound-AMC, are cornerstones in the academic investigation of proteases. Their well-defined cleavage by specific enzymes allows for quantitative measurement of enzymatic activity, enabling detailed kinetic analyses (e.g., determination of Km and kcat values) and the characterization of enzyme inhibition novoprolabs.commetabolomicsworkbench.orgbindingdb.org. This is critical for understanding enzyme mechanisms and identifying potential therapeutic targets.

These substrates have been instrumental in studying a diverse range of proteases, including numerous cathepsins (cysteine proteases involved in various cellular processes and diseases) and kallikrein (a serine protease involved in blood pressure regulation and inflammation) adipogen.commedchemexpress.comnovoprolabs.commetabolomicsworkbench.org. Research findings utilizing this compound-AMC have contributed to understanding the specificity profiles of different proteases and differentiating between enzyme activities in complex biological samples researchgate.net. For instance, comparative studies have shown that while this compound-AMC is cleaved by multiple cathepsins, its hydrolysis rates and efficiencies can vary significantly between different cathepsin subtypes (e.g., cathepsin B vs. cathepsin L) novoprolabs.commetabolomicsworkbench.orgbindingdb.org. This differential specificity allows researchers to infer the presence and activity of specific enzymes in biological contexts.

The broad research implications extend to various fields, including cell biology, immunology, and parasitology, where proteases play critical roles adipogen.com. This compound-based substrates are routinely used in high-throughput screening assays to identify and characterize protease inhibitors, which are of significant interest for drug discovery and therapeutic development adipogen.comuni-freiburg.de. Their application in studying enzymes from pathogens, such as parasitic proteases, highlights their utility in understanding disease mechanisms and developing antiparasitic agents adipogen.com. Furthermore, these substrates contribute to the development of diagnostic tools by enabling the detection and quantification of specific protease activities associated with various physiological and pathological conditions novopro.cn.

The following table summarizes some reported kinetic parameters for the cleavage of this compound-AMC by various cathepsins, illustrating the detailed research findings obtained using this substrate:

| Enzyme | kcat/Km (M-1s-1) | Reference |

| Cathepsin B | 105 | metabolomicsworkbench.org |

| Cathepsin C/DPP-I | 104 | metabolomicsworkbench.org |

| Cathepsin F | 106 | metabolomicsworkbench.org |

| Cathepsin K/O2 | 105 | metabolomicsworkbench.org |

| Cathepsin L | 106 | metabolomicsworkbench.org |

| Cathepsin L2/V | 105 | metabolomicsworkbench.org |

| Cathepsin S | 104 | metabolomicsworkbench.org |

| Cathepsin X/Z | 104 | metabolomicsworkbench.org |

| Papain | 105 | metabolomicsworkbench.org |

Note: Kinetic parameters can vary depending on assay conditions.

The continued application and study of this compound-based substrates underscore their enduring value as essential tools in enzymology, facilitating a deeper understanding of protease function and their roles in health and disease.

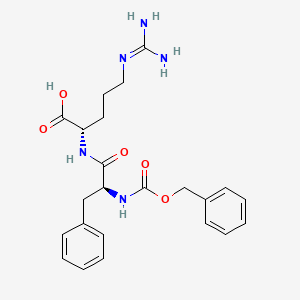

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O5/c24-22(25)26-13-7-12-18(21(30)31)27-20(29)19(14-16-8-3-1-4-9-16)28-23(32)33-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,27,29)(H,28,32)(H,30,31)(H4,24,25,26)/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGIWCXAACQYGK-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32949-41-0 | |

| Record name | 32949-41-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Recognition and Substrate Specificity of Z Phe Arg

Z-Phe-Arg as a Substrate for Cysteine Proteases

This compound-based substrates are widely recognized for their susceptibility to hydrolysis by cysteine proteases, a class of enzymes characterized by a cysteine residue in their active site. bibliotekanauki.plnih.gov This makes them useful probes for investigating the activity of these enzymes in various biological contexts. bibliotekanauki.pl

Comprehensive Analysis of Cathepsin Family Interactions

The cathepsins represent a major family of lysosomal cysteine proteases found in mammals and humans. nih.gov this compound-based substrates have been extensively used to characterize the substrate specificity and kinetic properties of several cathepsin family members.

Cathepsin B (CTB) is a cysteine protease that exhibits both endopeptidase and carboxypeptidase activity. This compound-AMC is a commonly used substrate for assaying cathepsin B activity. acs.orgnih.govpeptanova.de Studies have determined kinetic parameters for the hydrolysis of this compound-AMC by cathepsin B under different conditions. For instance, kinetic parameters (kcat and Km) for this compound-AMC have been determined at various pH values, including pH 4.6 and pH 7.2. acs.orgnih.gov While this compound-AMC is cleaved by cathepsin B, it is not considered entirely specific for this enzyme as other cathepsins can also hydrolyze it. acs.orgnih.gov The catalytic efficiency (kcat/Km) of cathepsin B with this compound-AMC can vary depending on the pH, showing higher efficiency at pH 4.6 compared to pH 7.2 in some instances. acs.orgnih.gov However, other studies indicate moderate specific activity with this compound-AMC compared to other substrates. acs.org The Km values for cathepsin B with this compound-AMC have been reported, for example, 23 µM at pH 5.5 and 33 µM at pH 7.4. mdpi.com

Cathepsin L (CTL) is another prominent cysteine protease that effectively hydrolyzes this compound-based substrates. peptanova.deacs.orgsigmaaldrich.com this compound-AMC is considered a specific substrate commonly used to assay cathepsin L activity. acs.org Cathepsin L generally shows high activity towards this compound-AMC, often greater than that observed for cathepsin B. acs.orgnih.gov Kinetic studies have provided detailed parameters for the interaction between human cathepsin L and this compound-AMC. For example, Km and kcat values for human cathepsin L cleavage of this compound-AMC have been determined through initial rate analysis, with reported values of 0.77 µM and 1.5 s⁻¹, respectively. nih.gov Other studies on cathepsin L from different species, such as silver carp (B13450389), have also utilized this compound-MCA (a similar derivative) and determined kinetic parameters like Km (8.27 µM) and kcat (28.7 s⁻¹). acs.org The optimal pH for the hydrolysis of this compound-MCA by silver carp cathepsin L1 was found to be 5.0. acs.org While this compound-AMC is a good substrate for cathepsin L, its very low Km value (below 1 µM) can make measurements at or below this concentration challenging. mdpi.com

Cathepsin K and Cathepsin S are also cysteine proteases that can cleave this compound-based substrates. acs.orgnih.govsigmaaldrich.comfocusbiomolecules.com this compound-AMC has been used as a fluorogenic substrate in assays for both cathepsin K and cathepsin S. nih.govnih.gov While this compound-AMC is cleaved by cathepsin K and S, it is not considered specific for these enzymes as it is also cleaved by other cathepsins like B and L. acs.orgnih.gov Studies investigating the substrate specificity of cathepsin K often highlight its preference for proline at the P2 position, which contrasts with the phenylalanine at P2 in this compound. nih.gov However, this compound-AMC is still recognized and hydrolyzed by cathepsin K. sigmaaldrich.comfocusbiomolecules.com Similarly, cathepsin S is known to cleave this compound-AMC. focusbiomolecules.comnih.govresearchgate.netcore.ac.uk The hydrolysis of this compound-AMC by cathepsin S can be affected by factors such as the presence of glycosaminoglycans. researchgate.net Kinetic studies have investigated the pH dependence of kinetic parameters for cathepsin S-catalyzed this compound-AMC hydrolysis. core.ac.uk

Cathepsin V (also known as cathepsin L2) is another cysteine cathepsin that can hydrolyze this compound-based substrates. acs.orgnih.govfocusbiomolecules.com this compound-AMC has been shown to be cleaved by cathepsin V. acs.orgnih.gov Similar to other cathepsins, this compound-AMC is not specific to cathepsin V and is cleaved by other members of the family. acs.orgnih.gov

Interactions with Plant-Derived Cysteine Proteases (e.g., Papain, Actinidin)

This compound-based substrates are also effective substrates for plant-derived cysteine proteases, serving as model substrates for this class of enzymes. bibliotekanauki.plnih.govrndsystems.commdpi.com

Papain, a well-characterized cysteine protease from papaya, readily hydrolyzes this compound-AMC. bibliotekanauki.plsigmaaldrich.comrndsystems.combachem.com It is considered an excellent substrate for papain and is often used in the characterization of cysteine protease inhibitors. rndsystems.com this compound-AMC is described as a substrate specific for all papain-like cysteine proteases. bibliotekanauki.pl Studies on papain activity using this compound-AMC have investigated the influence of factors like organic solvents on kinetic parameters. bibliotekanauki.plresearchgate.netptbioch.edu.pl

Actinidin, a cysteine protease found in kiwifruit, also utilizes this compound-AMC as a substrate. sigmaaldrich.comnih.gov this compound-AMC has been used as a fluorogenic substrate in actinidin inhibition assays. sigmaaldrich.com

Other plant cysteine proteases, such as those from Actinidia arguta fruit juice, have shown moderate activity towards this compound-MCA, indicating that the this compound sequence is recognized by these enzymes, although other substrates might be preferred. openbiochemistryjournal.com

Data Tables

| Enzyme | Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human Cathepsin B | This compound-AMC | 5.5 | 23 | - | - | mdpi.com |

| Human Cathepsin B | This compound-AMC | 7.4 | 33 | - | - | mdpi.com |

| Human Cathepsin L | This compound-AMC | - | 0.77 | 1.5 | - | nih.gov |

| Silver Carp Cathepsin L1 | This compound-MCA | 5.0 | 8.27 | 28.7 | - | acs.org |

| Papain | This compound-AMC | - | - | - | 10⁵ | focusbiomolecules.com |

Reactivity with Parasite Cysteine Proteases (e.g., Cruzain/Cruzipain, Falcipains)

This compound-based substrates are effectively hydrolyzed by cysteine proteases from various parasitic organisms. Cruzipain (also known as cruzain), the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease, readily cleaves this compound-AMC unc.edunovoprolabs.comnih.gov. Studies on the catalytic properties of cruzipain have utilized this compound-AMC to determine kinetic parameters unc.edunih.gov. Similarly, falcipains, which are cysteine proteases found in Plasmodium falciparum, the parasite responsible for malaria, are known to hydrolyze this compound-AMC and this compound-AFC novoprolabs.comamericanelements.comsigmaaldrich.comnextmovesoftware.com. Falcipain-2, a cathepsin L-like cysteine protease, has been identified as a primary enzyme responsible for the activity against this compound-AMC in P. falciparum food vacuoles novoprolabs.com. Cathepsin L-like cysteine proteases, a class that includes cruzipain and falcipains, are known to prefer substrates featuring a -Phe-Arg-|-Xaa- cleavage site nextmovesoftware.com.

This compound as a Substrate for Serine Proteases

Beyond cysteine proteases, this compound-based substrates are also recognized and cleaved by several serine proteases.

Plasma Kallikrein Specificity and Hydrolysis

This compound-AMC and this compound-AFC are established fluorogenic substrates for plasma kallikrein americanelements.comadipogen.combindingdb.orgmetabolomicsworkbench.orgsigmaaldrich.com. Plasma kallikrein is a serine protease involved in the kinin-kallikrein system, playing roles in blood pressure regulation and inflammation adipogen.com. The hydrolysis of this compound-MCA has been used in vitro to assess kallikrein activity novopro.cn. Related peptide substrates, such as Abz-F-R-R-EDDnp, have also demonstrated significant hydrolysis by human plasma kallikrein ijpab.com. A snake venom serine protease from Crotalus viridis viridis is also known to catalyze the hydrolysis of kallikrein substrates like this compound-MCA uq.edu.au.

Trypsin-like Enzyme Reactivity

Trypsin and trypsin-like enzymes are also capable of cleaving this compound-based substrates americanelements.comadipogen.combindingdb.orgmetabolomicsworkbench.org. However, the efficiency of hydrolysis by trypsin-like proteases can be influenced by residues at positions other than P1. For instance, a trypsin-like serine protease from the parasitic nematode Anisakis simplex was found to cleave this compound-AMC, but the presence of the bulky hydrophobic phenylalanine residue at the P2 position significantly reduced the hydrolysis rate compared to substrates with less bulky P2 residues researchgate.net. Trypsin-like serine peptidases found in the larvae of Culex quinquefasciatus mosquitoes have also been shown to degrade this compound-AMC. This compound-AMC is considered a non-selective substrate as it is cleaved by both trypsin-like serine and cysteine peptidases, often necessitating the use of specific inhibitors to differentiate their activities.

Detailed Kinetic Characterization of this compound Hydrolysis

The interaction between this compound and proteases can be quantitatively described using enzyme kinetics, particularly the Michaelis-Menten model. This model provides parameters that offer insights into the affinity of the enzyme for the substrate and the catalytic efficiency of the hydrolysis reaction.

Determination and Interpretation of Michaelis-Menten Parameters (K_m, k_cat, V_max)

The Michaelis constant (K_m) represents the substrate concentration at which the reaction velocity is half of the maximum velocity (V_max). A lower K_m value generally indicates a higher apparent affinity of the enzyme for the substrate. V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic constant (k_cat), also known as the turnover number, is calculated as V_max divided by the enzyme concentration and represents the number of substrate molecules converted to product per enzyme molecule per unit time at saturation. The ratio k_cat/K_m is a measure of catalytic efficiency, reflecting how effectively an enzyme converts substrate to product when the substrate concentration is low.

Kinetic parameters for the hydrolysis of this compound-based substrates have been determined for various proteases. For example, studies have reported K_m and k_cat/K_m values for the hydrolysis of this compound-MCA by cruzipain, cathepsin L, and papain unc.edu. The k_cat/K_m values for the hydrolysis of this compound-AMC by a range of cathepsins (B, C, F, K, L, L2, O, S, X, Z) and papain have also been documented, illustrating varying catalytic efficiencies metabolomicsworkbench.org. For Fasciola hepatica cathepsin L enzymes, kinetic parameters (K_m, k_cat, and k_cat/K_m) for this compound-NHMec hydrolysis have been determined. The Anisakis simplex trypsin-like protease showed a relatively high K_m of 13.3 mM for this compound-AMC, suggesting lower apparent affinity compared to some other substrates researchgate.net. Comparative kinetic analyses have also been performed for cathepsin B activity with this compound-AMC and other substrates, showing high k_cat/K_m values for this compound-AMC at both neutral and acidic pH.

Comparative Enzymatic Efficiency Across Diverse Protease Classes

This compound-based substrates serve as valuable tools for comparing the enzymatic efficiency of diverse protease classes and individual enzymes within those classes. As noted, this compound is cleaved by both cysteine and serine proteases americanelements.comadipogen.combindingdb.orgmetabolomicsworkbench.org.

Comparative studies using this compound-AMC have shown differences in catalytic efficiency (k_cat/K_m) among various cathepsins and papain, with cathepsins F and L exhibiting particularly high efficiency metabolomicsworkbench.org. Comparisons of Fasciola hepatica cathepsin L variants have revealed differing efficiencies in hydrolyzing this compound-NHMec. When comparing the hydrolysis of this compound-AMC by cathepsin B to other cysteine cathepsins, it has been observed that cathepsins L, K, and V can cleave this substrate with similar or greater activity than cathepsin B, indicating that this compound-AMC is not highly specific for cathepsin B. Furthermore, the efficiency of trypsin-like enzymes on this compound-AMC can be significantly impacted by the P2 residue, as seen with the Anisakis simplex enzyme researchgate.net. The broad reactivity of this compound-AMC with both serine and cysteine peptidases highlights its utility in identifying proteolytic activity across different enzyme classes, although it necessitates the use of inhibitors for class-specific analysis.

Selected Kinetic Parameters for this compound Substrates

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Cruzipain | This compound-MCA | 1.5 | - | - | unc.edu |

| Human Cathepsin L | This compound-MCA | 2.5 | - | - | unc.edu |

| Papain | This compound-MCA | 60 | - | - | unc.edu |

| Human Cathepsin B (pH 7.2) | This compound-AMC | - | - | 10⁵ | metabolomicsworkbench.org |

| Human Cathepsin B (pH 4.6) | This compound-AMC | - | - | Higher than at 7.2 | |

| Human Cathepsin F | This compound-AMC | - | - | 10⁶ | metabolomicsworkbench.org |

| Human Cathepsin K | This compound-AMC | - | - | 10⁵ | metabolomicsworkbench.org |

| Human Cathepsin L | This compound-AMC | - | - | 10⁶ | metabolomicsworkbench.org |

| Human Cathepsin S | This compound-AMC | - | - | 10⁴ | metabolomicsworkbench.org |

| Papain | This compound-AMC | - | - | 10⁵ | metabolomicsworkbench.org |

| F. hepatica FheCL1 | This compound-NHMec | - | - | 1,021,092 | |

| F. hepatica FheCL2 | This compound-NHMec | - | - | 24-fold lower than FheCL1 | |

| Anisakis simplex Trypsin-like Protease | This compound-AMC | 13300 | - | - | researchgate.net |

Structural and Molecular Determinants of this compound Binding Affinity

The binding affinity and specificity of this compound for a protease are dictated by the interactions between the substrate's residues and the enzyme's active site subsites. Protease active sites are typically characterized by a series of subsites (S1, S2, S3, etc. on the N-terminal side of the cleavage site, and S1', S2', S3', etc. on the C-terminal side) that accommodate the corresponding substrate residues (P1, P2, P3, and P1', P2', P3') nih.govmdpi.comunc.eduusp.br. The scissile bond of the substrate is positioned between the S1 and S1' subsites unc.edu.

Active Site Subsite (S1, S2, S3) Contributions to Selectivity

For enzymes that cleave this compound at the Arg-reporter group bond, the arginine residue occupies the S1 subsite, the phenylalanine residue occupies the S2 subsite, and the Z group is positioned near the S3 subsite.

The S1 subsite plays a critical role in recognizing the P1 arginine residue. The positively charged guanidino group of arginine can form favorable interactions, such as hydrogen bonds and electrostatic interactions, with residues in the S1 pocket of the enzyme usp.br.

The S2 subsite is particularly important for the specificity of many papain-like cysteine proteases nih.govmdpi.comcore.ac.ukunc.edu. This subsite often forms a hydrophobic pocket that accommodates the side chain of the P2 residue nih.govcore.ac.uk. The phenylalanine residue of this compound, with its bulky hydrophobic benzyl (B1604629) group, is well-suited to interact favorably with a hydrophobic S2 subsite, contributing significantly to binding affinity and selectivity for enzymes possessing such a pocket nih.govnih.govmdpi.comcore.ac.ukunc.edu. Structural modifications at the P2 position have been shown to influence the interaction with the S2 subsite and affect kinetic parameters core.ac.uk.

Conformation and Orientation of this compound within Enzyme Clefts

Upon binding to the enzyme, this compound adopts a specific conformation and orientation within the active site cleft to position the scissile bond correctly for catalysis. Structural studies, including molecular docking simulations and crystal structures of enzyme complexes with substrate analogs, provide insights into these interactions nih.govcore.ac.ukunc.edulu.se.

The peptide backbone of this compound typically binds in an extended conformation within the enzyme's active site cleft, forming hydrogen bonds with conserved residues in the substrate-binding subsites (S1, S2, S3) mdpi.comcore.ac.uk. The side chains of the phenylalanine (P2) and arginine (P1) residues extend into their respective S2 and S1 subsites, establishing specific interactions.

For example, the P2 phenylalanine side chain is accommodated within the S2 pocket, engaging in hydrophobic interactions core.ac.ukunc.edu. The P1 arginine side chain interacts with the S1 subsite, often through ionic and hydrogen bonding interactions involving its guanidino group usp.br.

In some enzymes, like cathepsin B, specific structural features within the active site, such as the occluding loop, can influence substrate binding and orientation nih.govnih.gov. Molecular docking studies have been used to model the binding of this compound derivatives to enzyme active sites, illustrating the predicted orientation and interactions within the subsites nih.govresearchgate.net. These models often show the this compound backbone interacting with the non-primed subsites (S1, S2, S3), while the reporter group (like AMC) might extend into or near the primed subsites (S1', S2') . The precise conformation and orientation are thus a result of the intricate network of interactions between the substrate's chemical moieties and the amino acid residues lining the enzyme's binding cleft.

Methodological Advancements and Research Applications of Z Phe Arg

Design and Synthesis of Z-Phe-Arg Conjugates for Enzymatic Assays

The design of this compound conjugates for enzymatic assays typically involves coupling the this compound peptide sequence to a reporter molecule. The choice of reporter molecule dictates the detection method, leading to the development of fluorogenic or chromogenic substrates. The principle behind these conjugates is that the reporter molecule's signal is quenched or altered when conjugated to the peptide. Upon enzymatic cleavage of the peptide bond by a target protease, the reporter molecule is released in its free form, resulting in a measurable change in fluorescence or absorbance.

Fluorogenic Derivatives

Fluorogenic derivatives of this compound are widely used in enzymatic assays due to their high sensitivity and the ability to perform continuous measurements. These conjugates consist of this compound linked to a fluorophore whose fluorescence is quenched in the intact conjugate but becomes highly fluorescent upon enzymatic cleavage.

This compound-7-amino-4-methylcoumarin (AMC) in Quantitative Assays

This compound-7-amino-4-methylcoumarin (this compound-AMC) is a prominent fluorogenic substrate utilized for the quantitative assay of various proteases, including cathepsins (B, L, K, S, C/DPP-I, F, O, X/Z), papain, trypsin, plasma kallikrein, and kallikrein 8. merckmillipore.comechelon-inc.comrealgenelabs.comfocusbiomolecules.comsigmaaldrich.comfishersci.com This conjugate is non-fluorescent, but upon hydrolysis by a target enzyme, it releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. merckmillipore.comechelon-inc.comsigmaaldrich.com

The release of AMC can be quantitatively measured using a spectrofluorometer with excitation typically around 353-380 nm and emission around 440-460 nm. merckmillipore.comechelon-inc.comanaspec.comnih.govnih.gov This allows for the continuous monitoring of enzymatic activity in real-time. This compound-AMC has been shown to be more sensitive to cathepsin L than cathepsin B, although both enzymes can cleave the substrate. merckmillipore.com It is also a substrate for cruzipain and soybean trypsin-like enzyme. realgenelabs.com

Quantitative assays using this compound-AMC involve incubating the enzyme with the substrate in an appropriate buffer and measuring the increase in fluorescence over time. merckmillipore.comnih.govnih.govnih.gov The rate of fluorescence increase is proportional to the enzyme activity. Standard curves using free AMC are used to determine the molar amount of released product. merckmillipore.com The optimal pH for the activity of enzymes like cathepsin L with this substrate is around 5.5, although the fluorescence of AMC is minimally affected by pH in the range of 4-7. merckmillipore.com

Research findings demonstrate the application of this compound-AMC in determining kinetic parameters such as Km and kcat for enzymes like human cathepsin L. nih.gov For human cathepsin L cleavage of this compound-AMC, Km and kcat have been determined to be 0.77 µM and 1.5 s⁻¹, respectively, through initial rate analysis. nih.gov

This compound-AMC has been used in various research contexts, including the study of cathepsin activity in cell homogenates and the evaluation of enzyme inhibitors. nih.govnih.govnih.govpubcompare.ainih.gov It has also been used as a fluorogenic substrate in actinidin inhibition assays and as a trypsin substrate for fluorometric assays. sigmaaldrich.com While useful for several cathepsins, this compound-AMC is cleaved by multiple cysteine cathepsins, including cathepsins B, L, K, and V, and thus may lack specificity for a single enzyme in complex biological samples. nih.govacs.org

This compound-7-amino-4-trifluoromethylcoumarin (AFC) for Enhanced Sensitivity

This compound-7-amino-4-trifluoromethylcoumarin (this compound-AFC), also known as Z-FR-AFC, is another fluorogenic substrate derived from this compound. adipogen.com Similar to the AMC derivative, it is designed to be cleaved by target proteases, releasing the fluorescent AFC moiety. adipogen.com

AFC-based substrates are often employed for enhanced sensitivity compared to AMC derivatives due to the different spectroscopic properties of AFC. Hydrolysis of this compound-AFC is typically monitored by observing fluorescence with excitation at 400 nm and emission at 505 nm. adipogen.com

This compound-AFC is specifically used to determine the enzyme activity of cathepsin L and is useful for studying cathepsin activity and screening small molecule inhibitors in drug discovery and high-throughput screening (HTS) applications. adipogen.com It is also likely to be cleaved by other proteases such as cathepsins B, F, K, S, and L, cathepsins L-like proteases, papain, cruzipain, plasma kallikrein, soybean trypsin-like enzyme, and the falcipains-1 and -2. adipogen.com

This compound-Hydroxymethylrhodamine Green (HMRG) in Probe Development

This compound-Hydroxymethylrhodamine Green (this compound-HMRG) is a fluorogenic probe developed for detecting the activity of cathepsins, particularly cathepsin B and L, which are often overexpressed in cancer cells. acs.orgnih.govnih.govresearchgate.netthno.org This probe is designed to be colorless and nonfluorescent at physiological pH (7.4). acs.orgnih.govresearchgate.net

The design principle relies on the attachment of the this compound moiety to HMRG. acs.orgnih.govfrontiersin.org HMRG itself exists in a ring-chain tautomeric equilibrium between a non-fluorescent spirocyclic form and a highly fluorescent quinoid open form. frontiersin.org Mono-acylation, as in the this compound-HMRG conjugate, stabilizes the non-fluorescent spirocyclic form, resulting in strong attenuation of fluorescence. frontiersin.org

Upon hydrolysis by cathepsins, the this compound peptide is cleaved, releasing the HMRG molecule. acs.orgnih.govnih.govresearchgate.net This release leads to a significant increase in fluorescence, reported to be more than 200-fold upon reaction with purified cathepsins. acs.orgnih.govresearchgate.net The kinetic evaluation of this compound-HMRG towards cathepsins L, B, S, and K has been performed at different pH values (5.5 and 7.4) to simulate intralysosomal and cytosolic/extracellular environments. frontiersin.org

This compound-HMRG has shown promise in visualizing human ovarian cancer cell lines, including those that were difficult to detect with other probes. acs.orgnih.govresearchgate.net It has demonstrated higher applicability for in vivo imaging compared to a similar probe with a Z-Arg-Arg moiety. acs.orgresearchgate.net Studies in mouse models have shown that this compound-HMRG can rapidly visualize disseminated tumor nodules with a favorable tumor-to-background fluorescence ratio. acs.orgnih.govresearchgate.net Real-time in vivo visualization of intraperitoneally disseminated tumors has also been achieved using fluorescence endoscopy after applying this compound-HMRG. acs.orgnih.govresearchgate.net

Chromogenic Derivatives (e.g., pNA) for Colorimetric Assays

Chromogenic derivatives of this compound are used in colorimetric enzymatic assays. These conjugates are designed to release a colored product upon enzymatic cleavage, which can be detected and quantified using a spectrophotometer in the visible light range.

This compound-p-nitroanilide (this compound-pNA), also referred to as Z-FR-pNA, is a sensitive chromogenic substrate for several proteases, including cathepsin L, papain, falcipain 2, cathepsin B, cathepsin K, cathepsin S, trypsin, and plasma kallikrein. fishersci.comhongtide.comavantorsciences.comavantorsciences.comfishersci.comcambridge.org

In this conjugate, the this compound peptide is linked to p-nitroaniline (pNA). avantorsciences.comavantorsciences.comoup.com The intact conjugate is nearly colorless. oup.com Upon enzymatic hydrolysis, the pNA molecule is released. avantorsciences.comavantorsciences.comoup.com Free pNA is intensely yellow and has a high molar absorption coefficient at around 405-410 nm (ε=8800-10,000 M⁻¹cm⁻¹). avantorsciences.comavantorsciences.comoup.com

Colorimetric assays using this compound-pNA involve incubating the enzyme with the substrate and measuring the increase in absorbance at 405-410 nm over time. avantorsciences.comavantorsciences.comoup.comechelon-inc.com The rate of absorbance change is proportional to the enzyme activity. This method is useful for inhibitor screening and kinetic analysis. avantorsciences.comavantorsciences.com

Research has utilized this compound-pNA to investigate protease activities in various biological samples, such as the midgut of Rhodnius prolixus and crude extracts from the fish parasite Philasterides dicentrarchi. cambridge.orgfrontiersin.org In P. dicentrarchi, this compound-pNA hydrolysis was detected in crude extracts and was strongly inhibited by cysteine protease inhibitors, indicating the presence of cysteine protease activity. cambridge.org Compared to other p-nitroanilide substrates tested in P. dicentrarchi extracts, this compound-pNA showed significant hydrolysis, albeit less than Z-Arg-Arg-pNA. cambridge.org

Chromogenic substrates like this compound-pNA are sensitive to changes in temperature and pH, requiring controlled experimental conditions for reproducible results. oup.com

Application of this compound in Enzyme Purification and Biochemical Characterization

This compound-based substrates are valuable reagents for tracking protease activity throughout purification processes and for detailed biochemical studies of enzyme properties.

Monitoring Protease Activity during Chromatographic Fractionation

During the purification of proteases, such as through ion exchange or gel filtration chromatography, monitoring enzyme activity in collected fractions is crucial to identify and isolate the protein of interest. This compound-AMC is frequently employed for this purpose. By adding the substrate to aliquots of fractions and measuring the increase in fluorescence resulting from its cleavage, researchers can quickly determine which fractions contain the active enzyme. This allows for efficient pooling of active fractions and assessment of purification yield and enrichment at each step. Studies have utilized this compound-AMC to monitor enzyme activity during chromatographic separation of proteases from various sources, including parasitic organisms and plant tissues nih.govopenbiochemistryjournal.com. The product of this compound-AMC cleavage, this compound-OH, can also be monitored using techniques like LC-MS during activity-based assays involving immobilized enzymes frontiersin.org.

Use in Activity-Based Electrophoretic Profiling (Zymography)

Zymography is a powerful technique for visualizing protease activity directly within a gel matrix after electrophoresis, allowing for the determination of the molecular weight of active enzyme species. This compound-AMC (or this compound-MCA) can be copolymerized into polyacrylamide gels. Following electrophoresis of protein samples, the gel is incubated under conditions suitable for enzyme activity. Active proteases within the gel cleave the incorporated fluorogenic substrate, releasing the fluorescent AMC molecule at the site of enzyme migration. This results in fluorescent bands visible under UV illumination, indicating the presence and location of active enzymes. Zymography using this compound-AMC has been successfully applied to characterize protease activities in diverse biological samples, including tissue extracts and parasite lysates, helping to identify active cathepsins and other proteases sigmaaldrich.comtandfonline.comnih.govresearchgate.netnih.govuq.edu.au. This method provides simultaneous information about protease cleavage specificity and molecular weight tandfonline.com.

Strategies for Differentiating Overlapping Protease Activities

Many biological samples contain multiple proteases with overlapping substrate specificities. This compound-AMC is cleaved by a range of enzymes, including various cathepsins (B, L, S, K, F, V, X), kallikrein, plasmin, papain, and trypsin echelon-inc.comiris-biotech.depeptide.combachem.comfocusbiomolecules.comgbiosciences.com. Differentiating the activity of specific proteases that cleave this compound-AMC requires the use of complementary strategies:

Differential Substrate Usage: Comparing the activity on this compound-AMC with that on other substrates, such as Z-Arg-Arg-AMC (which is more specific for cathepsin B endopeptidase activity, although its specificity can vary with pH), can help distinguish between different enzyme classes or individual proteases nih.govuq.edu.aupubcompare.aiasm.orgahajournals.orgnih.gov. For instance, some cathepsin L enzymes show a preference for this compound-AMC over Z-Arg-Arg-AMC nih.govuq.edu.au.

Use of Selective Inhibitors: Employing specific protease inhibitors is a key method for differentiation. By measuring the reduction in this compound-AMC cleavage activity in the presence of inhibitors known to target specific proteases (e.g., E-64 for cysteine proteases, CA-074 for cathepsin B, Z-Phe-Phe-CHN2 for cathepsin L), researchers can determine the contribution of individual enzymes to the total observed activity researchgate.netuq.edu.auasm.orgnih.govnih.govebi.ac.ukusp.brnih.gov.

pH Optimization: Different proteases often exhibit distinct pH optima for activity. By assaying this compound-AMC cleavage across a range of pH values, characteristic pH profiles can be generated, aiding in the identification and differentiation of enzymes present in a sample nih.govresearchgate.netuq.edu.auasm.orgahajournals.orgnih.govresearchgate.net. For example, cathepsin B and L typically have acidic pH optima, but their precise profiles can differ uq.edu.auahajournals.orgresearchgate.net. Cathepsin B also exhibits activity at neutral pH, which can be monitored using this compound-AMC nih.gov.

These strategies, often used in combination, allow for the deconvolution of complex protease mixtures and the specific characterization of individual enzyme activities.

Development of Enzyme-Responsive Molecular Probes

The specific recognition and cleavage of the this compound sequence by certain proteases have made it a popular design element for enzyme-responsive molecular probes, particularly those that exhibit a change in fluorescence upon enzymatic activity.

Activation Mechanisms of this compound-Based Fluorescent Probes

This compound-based fluorescent probes are typically designed as quenched or low-fluorescence molecules that become highly fluorescent upon cleavage by the target protease. The most common activation mechanism involves the enzymatic hydrolysis of a bond linking the this compound peptide sequence to a fluorophore. In the case of this compound-AMC, the cleavage occurs at the Arg-AMC bond . The free AMC molecule is significantly more fluorescent than the intact this compound-AMC conjugate when excited at appropriate wavelengths (e.g., 360-380 nm excitation, 440-460 nm emission for AMC) echelon-inc.comiris-biotech.depeptide.com.

Other this compound-based probes utilize different fluorophores, such as hydroxymethylrhodamine green (HMRG). These probes, like this compound-HMRG, are designed to be non-fluorescent or weakly fluorescent in their uncleaved state. nih.govresearchgate.netacs.orgthno.org. Upon enzymatic cleavage by target proteases, such as cathepsin B, the fluorophore is released or undergoes a conformational change, leading to a substantial increase in fluorescence intensity, often reported as a significant "turn-on" effect (e.g., over 200-fold increase for this compound-HMRG upon cleavage by purified cathepsins) nih.govacs.orgthno.org. This "decaging" mechanism allows the probe to report the presence and activity of the target enzyme through a change in fluorescence signal researchgate.net.

Design Principles for Turn-On Fluorescence Systems

The design of this compound-based turn-on fluorescence probes relies on creating a system where the fluorescence of the reporter molecule is suppressed in the intact probe and restored upon enzymatic cleavage of the this compound sequence. Key design principles include:

Recognition Element: The this compound peptide sequence serves as the specific recognition motif for the target protease(s). The choice of this sequence dictates which enzymes will cleave the probe. This compound is recognized by a variety of proteases, particularly cysteine cathepsins echelon-inc.comiris-biotech.depeptide.combachem.comfocusbiomolecules.comgbiosciences.com.

Fluorophore Selection: A fluorophore is chosen that exhibits a significant difference in fluorescence properties between its conjugated state in the intact probe and its free state after cleavage. Commonly used fluorophores like AMC and HMRG become highly fluorescent upon release echelon-inc.comiris-biotech.depeptide.comnih.govresearchgate.netacs.orgthno.org.

Quenching Mechanism: In the intact probe, the fluorophore's signal must be effectively quenched or minimized. For simple conjugates like this compound-AMC, the chemical environment of the conjugated AMC might result in lower fluorescence compared to free AMC. For other probe designs, more explicit quenching mechanisms might be employed, although the primary mechanism for this compound-fluorophore conjugates like this compound-HMRG appears to be a "caging" or structural constraint that is relieved upon cleavage researchgate.net. The proximity of the peptide and the fluorophore in the uncleaved probe can influence its fluorescence properties nih.gov.

Linkage: The this compound sequence is linked to the fluorophore via a bond that is specifically cleaved by the target protease. For this compound-AMC, this is the amide bond between the C-terminal arginine and the AMC moiety .

Optimized Properties: Probe design also considers factors like solubility, cell permeability (if intended for intracellular targets), and spectral properties suitable for detection or imaging nih.gov.

By integrating these principles, researchers can design this compound-based probes that provide a robust and specific fluorescence signal in response to target protease activity, enabling applications in enzyme assays, cellular imaging, and potentially in vivo detection of enzyme activity associated with various biological processes.

Z Phe Arg in the Study of Protease Inhibition Mechanisms

Assessment of Protease Inhibitor Potency and Selectivity

The Z-Phe-Arg motif is integral to various molecules used to quantify the effectiveness and specificity of protease inhibitors. These assessments are fundamental to understanding how inhibitors interact with their target enzymes and are a prerequisite for their development as research tools or drugs.

The inhibition constant (K_i) is a critical parameter that quantifies the binding affinity of an inhibitor to an enzyme; a lower K_i value signifies a more potent inhibitor. For competitive inhibitors, K_i represents the dissociation constant of the enzyme-inhibitor complex. While specific K_i values for the unmodified this compound peptide are context-dependent as it often acts as a substrate, its derivatives designed for inhibition are rigorously characterized by their K_i values mdpi.com. For instance, a related peptidyl inhibitor, Z-Phe-Ala-CH2F, has been used to selectively inhibit cysteine proteinases like cathepsins B and L, demonstrating the utility of such structures in achieving potent inhibition nih.gov.

Dissociation rates (k_off) are equally important, defining the residence time of an inhibitor on its target enzyme. Inhibitors with slow dissociation rates can exhibit a prolonged duration of action, a desirable characteristic for therapeutic agents nih.gov. The kinetic analysis of inhibitors, including those derived from this compound, involves measuring both the association (k_on) and dissociation (k_off) rate constants to fully understand the binding mechanism portlandpress.comnih.gov.

The half-maximal inhibitory concentration (IC_50) is a practical measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. It is one of the most common metrics used to compare the potency of different inhibitors.

Research on derivatives of this compound has yielded compounds with exceptionally low IC_50 values, indicating high potency. A prominent example is the inhibitor this compound-CH2F, which has been studied for its effects on parasitic cysteine proteases. This compound was found to be a highly potent inhibitor of a Plasmodium falciparum trophozoite cysteine proteinase (TCP), an enzyme essential for the parasite's degradation of host hemoglobin jci.org. The potency of this compound-CH2F was demonstrated across multiple assays, with IC_50 values in the sub-nanomolar to nanomolar range jci.orgnih.gov.

| Assay Type | Target/Process | IC_50 Value |

|---|---|---|

| Enzymatic Assay | Trophozoite Cysteine Proteinase (TCP) | 0.36 nM |

| Hemoglobin Degradation Assay | Inhibition of Hemoglobinolysis | 0.10 µM |

| Parasite Viability Assay | Killing of Cultured Parasites | 64 nM |

The mechanism by which an inhibitor interacts with an enzyme over time is described by its inhibition kinetics. Some inhibitors exhibit "slow-binding" behavior, where the final level of inhibition is not achieved instantaneously but rather over a period of seconds or minutes dntb.gov.ua. This kinetic profile is often associated with inhibitors that induce a conformational change in the enzyme upon binding or form a more stable enzyme-inhibitor complex after an initial, rapid binding event portlandpress.comnih.gov.

Slow-binding kinetics are a key feature of many effective drugs because the prolonged target engagement can lead to a more sustained therapeutic effect nih.gov. The study of peptidyl trifluoromethyl ketones, a class of inhibitors related to this compound derivatives, has provided insights into the determinants of slow-binding kinetics acs.org. For irreversible inhibitors like the fluoromethyl ketone derivatives, the kinetic analysis focuses on the rate of covalent modification of the enzyme's active site.

This compound as a Scaffold for Rational Inhibitor Design

The this compound dipeptide sequence is a "privileged scaffold" in medicinal chemistry. Its inherent ability to be recognized by the active sites of certain proteases, such as trypsin-like serine proteases and some cysteine proteases, makes it an excellent starting point for the rational design of more complex and potent inhibitors fao.org.

A successful example of using this compound as a scaffold is the development of peptidyl fluoromethyl ketones (PFMKs). In these molecules, the C-terminal carboxylic acid is replaced with a fluoromethyl ketone (-CH2F) group. This modification transforms the peptide from a simple substrate into a potent, irreversible inhibitor. The electrophilic fluoromethyl ketone acts as a "warhead" that forms a stable covalent bond with a nucleophilic residue in the protease active site, typically the catalytic cysteine in cysteine proteases nih.gov.

This compound-CH2F is a well-characterized PFMK that demonstrates high potency against several cysteine proteases crucial for the lifecycle of pathogenic organisms. It is a powerful inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi (the parasite that causes Chagas' disease), and the trophozoite cysteine proteinase of P. falciparum (a malaria-causing parasite) nih.govresearchgate.net. The design of this inhibitor is a clear example of rational design: the this compound portion provides selectivity by targeting the enzyme's substrate-binding pockets, while the fluoromethyl ketone warhead ensures potent, irreversible inactivation nih.gov.

While peptide-based inhibitors can be highly potent and selective, they often suffer from poor metabolic stability and low oral bioavailability. To overcome these limitations, researchers develop "peptidomimetics," which are molecules designed to mimic the structure and function of a natural peptide but with modified, non-peptidic backbones or side chains nih.govmdpi.com.

The this compound structure serves as an excellent template for creating such peptidomimetics. The design process involves identifying the key pharmacophore elements of the this compound sequence—the specific arrangement of functional groups responsible for binding to the protease—and then incorporating these elements into a more robust, non-peptide scaffold nih.govresearchgate.net. For example, the arginine and phenylalanine side chains might be attached to a heterocyclic core that mimics the peptide backbone's conformation. This strategy aims to create inhibitors that retain the high potency of the original peptide while possessing improved drug-like properties, such as resistance to proteolytic degradation nih.gov.

Characterization of Specific Inhibitor-Protease Interactions through this compound Substrate Assays

The fluorogenic substrate this compound-7-amido-4-methylcoumarin (this compound-AMC) is a valuable tool in the study of protease inhibition mechanisms. Its utility lies in providing a sensitive and continuous measure of protease activity, which is essential for characterizing the interactions between proteases and their inhibitors. By monitoring the rate of AMC release, researchers can elucidate the kinetics and mode of action of various inhibitory compounds.

Assays employing this compound-AMC are particularly instrumental in determining key kinetic parameters that define the potency and mechanism of an inhibitor. These parameters include the inhibition constant (Kᵢ), the association rate constant (kₒₙ), and the dissociation rate constant (kₒբբ). Such detailed kinetic analysis allows for a comprehensive understanding of how an inhibitor interacts with its target protease, whether through reversible, irreversible, competitive, non-competitive, or mixed-type inhibition.

Detailed Research Findings

Research utilizing this compound-AMC has provided significant insights into the inhibition of several proteases, particularly cysteine proteases like cathepsins and serine proteases such as kallikrein.

In a study focused on human cathepsin L, this compound-AMC was used to characterize a potent and selective slow-binding inhibitor, SID 26681509. The Michaelis-Menten constant (Kₘ) and catalytic rate constant (k꜀ₐₜ) for the hydrolysis of this compound-AMC by cathepsin L were determined to be 0.77 µM and 1.5 s⁻¹, respectively. nih.gov The assay was then used to monitor the reaction progress curves in the presence of varying concentrations of the inhibitor. This allowed for the determination of the kinetic parameters of inhibition, revealing a slow-binding mechanism. The best-fit parameters for the inhibitor's interaction with cathepsin L were a kₒₙ of 24,000 M⁻¹s⁻¹ and a kₒբբ of 2.2 × 10⁻⁵ s⁻¹. nih.gov

Another investigation focused on a cathepsin L-like cysteine protease from Clonorchis sinensis (CsCPL-m). Using this compound-AMC as the substrate, the Kₘ and maximum velocity (Vₘₐₓ) of the recombinant enzyme were determined to be 5.71 × 10⁻⁶ M and 0.6 µM/min, respectively. glpbio.com The study also demonstrated that the cysteine protease inhibitor E-64 effectively inhibited the enzyme's activity towards this compound-AMC, with a Kᵢ of 38.52 ± 1.20 µM. glpbio.com This highlights the utility of this compound-AMC in screening and characterizing inhibitors for parasitic proteases.

Furthermore, a novel assay methodology for determining enzyme inhibitor binding kinetics was developed using the closely related substrate H-Pro-Phe-Arg-AMC and the serine protease plasma kallikrein. qub.ac.uk This method, which analyzes pre-equilibrium inhibition curves, was used to characterize a series of bicyclic peptide inhibitors. The study successfully determined the kₒₙ, kₒբբ, and Kᵢ for these inhibitors from a single experiment. qub.ac.uk

The data from these studies underscore the importance of this compound based substrates in providing a quantitative understanding of inhibitor-protease interactions. The ability to precisely measure kinetic parameters is crucial for the rational design and development of new therapeutic agents that target specific proteases.

Data Tables

The following tables summarize the kinetic parameters obtained in the aforementioned studies using this compound-AMC and a similar substrate.

Table 1: Kinetic Parameters for Human Cathepsin L Inhibition by SID 26681509 nih.gov

Substrate: this compound-AMC

| Parameter | Value |

| Kₘ | 0.77 µM |

| k꜀ₐₜ | 1.5 s⁻¹ |

| kₒₙ | 24,000 M⁻¹s⁻¹ |

| kₒբբ | 2.2 × 10⁻⁵ s⁻¹ |

Table 2: Kinetic Parameters for C. sinensis Cathepsin L-like Protease glpbio.com

Substrate: this compound-AMC

| Parameter | Value |

| Kₘ | 5.71 µM |

| Vₘₐₓ | 0.6 µM/min |

| Kᵢ (for E-64) | 38.52 µM |

Table 3: Kinetic Parameters for Plasma Kallikrein Inhibition by Bicyclic Peptides qub.ac.uk

Substrate: H-Pro-Phe-Arg-AMC

| Inhibitor | kₒₙ (10⁵ M⁻¹s⁻¹) | kₒբբ (10⁻⁴ s⁻¹) | Kᵢ (nM) |

| Bicyclic Peptide 1 | 3.1 ± 0.2 | 3.5 ± 0.2 | 1.1 ± 0.1 |

| Bicyclic Peptide 2 | 2.5 ± 0.1 | 1.2 ± 0.1 | 0.48 ± 0.05 |

| Bicyclic Peptide 3 | 1.9 ± 0.1 | 2.9 ± 0.2 | 1.5 ± 0.1 |

| Bicyclic Peptide 4 | 4.2 ± 0.3 | 0.9 ± 0.1 | 0.21 ± 0.02 |

| Bicyclic Peptide 5 | 3.8 ± 0.2 | 1.5 ± 0.1 | 0.39 ± 0.04 |

Advanced Research Applications of Z Phe Arg in Biological Systems Non Clinical Human

Elucidating Proteolytic Processes in Cellular Models

In the controlled environment of cellular models, Z-Phe-Arg-based substrates have become indispensable for dissecting the roles of specific proteases in both normal cell function and disease states. These substrates allow for precise and dynamic measurements of enzyme activity directly within cells or in their lysates.

Real-time Monitoring of Intracellular Protease Activity

Fluorogenic substrates derived from this compound, such as this compound-AMC (7-amino-4-methylcoumarin), are widely employed for the real-time monitoring of intracellular protease activity. The underlying principle of this assay is straightforward yet powerful: the this compound dipeptide is linked to the AMC fluorophore, rendering it non-fluorescent. When a target protease cleaves the amide bond between the arginine residue and AMC, the fluorophore is released, resulting in a measurable increase in fluorescence. This method allows for the continuous measurement of protease activity, providing kinetic data that is crucial for understanding enzyme function.

This technique is frequently used to measure the activity of lysosomal cysteine proteases, such as cathepsins, in cell lysates. For instance, studies have utilized this compound-AMC to quantify cathepsin B and L activity in U2OS cell extracts. nih.gov The assay can be adapted for high-throughput screening, enabling the rapid testing of potential protease inhibitors. The specificity of the assay can be enhanced by using specific inhibitors to differentiate between the activities of various proteases that may cleave the this compound sequence. For example, the inhibitor CA-074 can be used to distinguish cathepsin B activity from that of other cathepsins. nih.gov

| Substrate | Target Proteases | Reporter Group | Application |

| This compound-AMC | Cathepsins, Kallikrein, Plasmin | AMC | Real-time monitoring of intracellular protease activity in cell lysates. |

| This compound-AFC | Cathepsin L | AFC | Quantifying cathepsin L activity, particularly in cancer studies. nih.gov |

Investigation of Protease Dysregulation in Cellular Pathophysiology (e.g., cancer cell lines)

The dysregulation of protease activity is a hallmark of numerous diseases, including cancer. Proteases are intricately involved in various aspects of tumor progression, such as invasion, metastasis, and angiogenesis. This compound-based substrates are instrumental in investigating these pathological changes in cancer cell lines.

For example, elevated cathepsin L activity is a characteristic of many cancers and has been implicated as a potential serum biomarker for cancer progression. nih.gov The fluorogenic substrate this compound-AFC (7-amino-4-trifluoromethylcoumarin) is specifically used to quantify cathepsin L activity in this context. nih.gov Studies have also employed this compound-AMC to measure the activity of cathepsins in human lung tumor tissue, revealing increased activity of both cathepsin L and cathepsin B in cancerous tissue compared to non-tumor parenchyma. nih.gov However, it is important to note the lack of absolute specificity of this compound-AMC, as it can be cleaved by several cysteine cathepsins, including cathepsins B, K, L, and S. nih.govthno.org This necessitates the use of specific inhibitors or more selective substrates for precise attribution of activity to a single enzyme. The development of highly selective probes is crucial for distinguishing the activity of closely related proteases like cathepsin L and the ubiquitously expressed cathepsin B in cancer cell lines such as MDA-MB-231. rsc.org

Study of Protease Function in in vivo Animal Models

Moving from cellular models to whole organisms, this compound-based tools are being adapted for the study of protease function in living animals. These in vivo applications provide a more systemic understanding of enzyme activity in the complex environment of a living organism, offering insights into disease processes and the efficacy of therapeutic interventions.

Substrate Utility in Animal Model-Based Imaging for Enzyme Activity

The development of activatable fluorescent probes based on the this compound sequence allows for the non-invasive imaging of protease activity in animal models of disease, particularly cancer. These probes are designed to be "off" (non-fluorescent) until they are cleaved by their target protease, at which point they become "on" (fluorescent). This "turn-on" mechanism provides a high signal-to-noise ratio, enabling the sensitive detection of enzyme activity in deep tissues.

While direct in vivo imaging using this compound-based probes is an emerging area, the principle has been demonstrated with analogous substrates targeting specific cathepsins in mouse tumor models. For instance, quenched activity-based probes (qABPs) have been used for the non-invasive in vivo imaging of subcutaneous tumors in mice. thno.org These probes often incorporate a photosensitizer that, upon activation by light after cleavage, can induce cell death, offering a potential theranostic approach. Furthermore, rhodamine-based fluorophores are commonly used for in vivo optical imaging due to their favorable photophysical properties. nih.govnih.gov The development of near-infrared (NIR) probes is particularly advantageous for in vivo applications due to the reduced autofluorescence and deeper tissue penetration of light at these wavelengths.

Assessment of Enzyme Activity Profiles in Specific Animal Tissues (e.g., fish, mouse)

This compound derivatives are also valuable for assessing the baseline and altered enzymatic activity profiles in various animal tissues. This is particularly relevant in fields like ecotoxicology and comparative physiology.

In aquatic research, this compound-MCA (4-methylcoumaryl-7-amide) has been used to characterize protease activity in the skin mucus of fish, such as rainbow trout. nih.gov Such studies help in understanding the physiological and immunological responses of fish to their environment. The digestive tracts of various fish species have also been analyzed for protease activity, contributing to a better understanding of their nutritional physiology and the formulation of optimal aquaculture feeds. mdpi.comcore.ac.uknih.govucrleelab.comresearchgate.netresearchgate.netglobalscientificjournal.comnih.gov

In mouse models, fluorogenic substrates like this compound-AMC are used to measure cathepsin activity in tissue homogenates. nih.govnih.gov For instance, studies on pancreatitis in mice have utilized this compound analogs to measure intrapancreatic trypsin activity, a key event in the disease's pathogenesis. frontiersin.org These assays on tissue extracts provide a quantitative measure of enzyme activity in specific organs, which can then be correlated with disease progression or the effects of experimental treatments.

Research into Enzyme Regulation and Activation States

Beyond simply measuring activity, this compound and its analogs are used to investigate the complex mechanisms that regulate protease function. Protease activity is tightly controlled through various mechanisms, including activation from inactive zymogens, the presence of endogenous inhibitors, and allosteric regulation.

The binding of small molecules to allosteric sites—sites distinct from the active site—can modulate enzyme activity. mdpi.comnih.govnih.govresearchgate.net Research has shown that dipeptides can act as allosteric regulators of proteases. For example, the dipeptide H-Ile-Val-OH, which mimics the activating N-terminus of trypsin, can activate its zymogen, trypsinogen. nih.gov This highlights the potential for this compound or similar dipeptides to influence protease function beyond being simple substrates.

Influence of Reducing Environments on Protease Activity

The chemical compound this compound (N-alpha-Cbz-L-phenylalanyl-L-arginine) is a widely utilized dipeptide substrate for assaying the activity of various proteases, particularly those belonging to the cysteine protease family, such as cathepsins. The catalytic activity of cysteine proteases is fundamentally dependent on the redox state of the cysteine residue within the enzyme's active site. For catalysis to occur, the thiol group (-SH) of this cysteine must be in its reduced, nucleophilic thiolate anion (-S⁻) form.

In experimental, non-clinical research settings, this requirement necessitates the creation of a reducing environment for the enzymatic assay. The intracellular environment, particularly within lysosomes where many cysteine cathepsins are active, is naturally reducing. To mimic these conditions in vitro, assays involving the cleavage of this compound by cysteine proteases are typically performed in buffers supplemented with reducing agents.

Dithiothreitol (DTT) is a common reducing agent used for this purpose. nih.gov Its role is to maintain the active site cysteine in a reduced state, preventing its oxidation to form disulfide bridges or other oxidized species that would render the enzyme inactive. The inclusion of a reducing agent is a critical parameter for ensuring accurate and reproducible measurements of protease activity using this compound or its derivatives. For instance, activation and measurement protocols for recombinant human cathepsins B, L, S, and V consistently include DTT in the buffer formulation to ensure maximal enzymatic activity. nih.gov

Below is a table illustrating typical components of an assay buffer used for measuring cysteine protease activity with a this compound-based substrate, highlighting the essential role of the reducing agent.

| Component | Typical Concentration | Purpose |

|---|---|---|

| Buffer (e.g., Citrate Phosphate, Tris-HCl) | 20-50 mM | Maintain a stable pH |

| This compound derivative (e.g., this compound-AMC) | 40-60 µM | Enzyme substrate |

| Reducing Agent (e.g., Dithiothreitol - DTT) | 1-5 mM | Maintains the active site cysteine in a reduced state for catalytic activity |

| Chelating Agent (e.g., EDTA) | 1 mM | Sequesters divalent metal ions that could inhibit the protease |

| Salt (e.g., NaCl) | 100 mM | Provides ionic strength for optimal enzyme conformation and activity |

pH-Dependent Activity Profiles of Proteases in Research Settings

The enzymatic cleavage of this compound is profoundly influenced by the pH of the surrounding environment. This pH dependency stems from the fact that the ionization states of amino acid residues in the protease's active site, as well as the substrate itself, dictate the efficiency of binding and catalysis. Consequently, this compound and its fluorogenic derivatives, like this compound-AMC (7-amino-4-methylcoumarin), are invaluable tools for characterizing the pH-activity profiles of various proteases.

Research has shown that different proteases, and even the same protease under different conditions, exhibit distinct pH optima when hydrolyzing this compound.

Cathepsin L-like Proteases : Studies on cysteine proteinases from Schistosoma mansoni demonstrated that the optimal activity against the substrate this compound-NHMec occurred at an acidic pH of 5.2. researchgate.net

Cathepsin B : This protease displays a more complex pH profile with this compound-AMC. It retains significant activity over a broad pH range, from the acidic conditions typical of lysosomes (pH 4.6) to the neutral pH of the cytosol (pH 7.2). nih.govnih.gov Some studies show that this compound-AMC is hydrolyzed at similar rates by cathepsin B at both pH 4.6 and 7.2. nih.gov Other research indicates a broad activity peak between pH 5.5 and 6.5. acs.org This contrasts with other substrates that show marked preference for either acidic or neutral conditions, making this compound-AMC a useful, albeit not entirely specific, substrate for monitoring cathepsin B across different pH environments. nih.govresearchgate.net

The table below summarizes research findings on the specific activity of several human cysteine cathepsins on the substrate this compound-AMC at two physiologically relevant pH values.

| Protease | Specific Activity at pH 4.6 (pmol/min/µg) | Specific Activity at pH 7.2 (pmol/min/µg) |

|---|---|---|

| Cathepsin B | 12,700 ± 1,100 | 10,200 ± 600 |

| Cathepsin L | 20,100 ± 2,100 | 1,800 ± 100 |

| Cathepsin K | 32,400 ± 2,300 | 2,300 ± 300 |

| Cathepsin S | 18,400 ± 1,500 | 10,700 ± 800 |

| Cathepsin V | 31,700 ± 2,700 | 2,100 ± 200 |

As the data illustrates, while most cathepsins show a strong preference for the acidic environment of pH 4.6, cathepsins B and S retain substantial activity at the neutral pH of 7.2 when using this compound-AMC as a substrate. nih.govacs.org This pH-dependent activity profile is a critical consideration in research settings for designing experiments that accurately probe the activity of specific proteases in different biological compartments.

Future Directions and Emerging Research Avenues for Z Phe Arg

Integration with High-Throughput Screening and Proteomics Methodologies

The integration of Z-Phe-Arg-based tools with high-throughput screening (HTS) and proteomics methodologies represents a key avenue for future research. This compound, particularly in its fluorogenic form like this compound-AMC, has been employed as a substrate to monitor enzyme activity in real-time through fluorescence detection, a principle amenable to HTS formats sigmaaldrich.com. This allows for rapid assessment of enzyme activity or inhibition in large sample sets.

In the context of proteomics, this compound-based probes can contribute to activity-based protein profiling (ABPP). While the direct use of this compound in comprehensive proteomics workflows might be limited due to its relatively simple structure, derivatives incorporating activity-based warheads could selectively label active proteases that recognize the Phe-Arg sequence. This selective labeling, coupled with mass spectrometry-based proteomics, can enable the identification and quantification of active enzymes within complex biological samples nih.govcovaris.com. Future research can focus on developing this compound-based activity probes compatible with advanced mass spectrometry techniques for deeper proteome coverage and improved sensitivity in identifying protease targets. HTS is widely used in drug discovery and chemical genomics, and integrating this compound-based assays can facilitate the discovery of new protease modulators by allowing for the screening of large libraries of compounds against target enzymes nih.govacs.org.

Development of Multiplexed this compound-Based Probes for Simultaneous Enzyme Profiling

A significant area for future development is the creation of multiplexed this compound-based probes. Current research highlights the use of this compound-AMC as a substrate for multiple cysteine cathepsins, including cathepsins B, L, S, and K, although its specificity varies depending on the enzyme and pH conditions acs.orgacs.org. This lack of absolute specificity for a single enzyme presents a challenge for simultaneously profiling multiple proteases.

Future efforts can focus on designing probe sets where this compound or its modified versions are incorporated into more complex peptide sequences or conjugated with different detectable tags (e.g., fluorescent dyes with distinct emission spectra, or mass tags). By creating a panel of probes with subtle variations around the Phe-Arg core, researchers could potentially achieve differential recognition by various proteases. This would enable the simultaneous monitoring of the activity of multiple enzymes in a single assay, providing a more comprehensive snapshot of proteolytic activity within a biological system. Multiplex substrate profiling by mass spectrometry (MSP-MS) is a powerful method for determining protease substrate specificity and could be utilized in the development and validation of such multiplexed probes nih.govresearchgate.net.

Novel this compound Derivative Design for Enhanced Specificity and Research Utility

Designing novel this compound derivatives with enhanced specificity and expanded research utility is a crucial future direction. While this compound-AMC is a widely used substrate, its cleavage by multiple cathepsins underscores the need for more selective tools acs.org. Research into structure-activity relationships of cysteine protease inhibitors and substrates has shown that modifications at different positions (P1, P2, P3, and the leaving group) can significantly impact enzyme affinity and selectivity nih.govusp.br.

Future design efforts can explore modifications to the Z-group, the phenylalanine (Phe) residue at the P2 position, the arginine (Arg) residue at the P1 position, and the C-terminal modification (like AMC or pNA). For instance, variations in the P2 position have been shown to influence cleavage efficiency by different cathepsins openbiochemistryjournal.com. Incorporating non-natural amino acids or other chemical moieties could lead to derivatives that are substrates or inhibitors highly specific for a particular protease of interest.

Furthermore, designing this compound derivatives with different leaving groups or conjugated to various functional molecules (e.g., biotin (B1667282) for pull-down assays, or quenchers for FRET-based probes) can expand their utility beyond simple activity monitoring. The development of this compound-based fluoromethyl ketones (FMKs) as irreversible inhibitors has already demonstrated the potential for creating potent and selective research tools researchgate.netmdpi.com. Future research can build upon these findings to create a diverse toolkit of this compound derivatives tailored for specific research applications, including activity-based probes and targeted inhibitors.

Contribution to Fundamental Understanding of Proteolytic Biology and Enzyme Mechanism Discovery

This compound and its derivatives will continue to contribute significantly to the fundamental understanding of proteolytic biology and enzyme mechanism discovery. As a substrate for various proteases, studying its cleavage patterns under different conditions (e.g., varying pH, presence of inhibitors or cofactors) provides insights into enzyme kinetics, substrate specificity, and catalytic mechanisms nih.govahajournals.orgmdpi.com.

Research using this compound-based substrates has already helped to characterize the activity of cathepsins and other proteases in various biological contexts, including parasitic infections and cellular processes annualreviews.orgresearchgate.net. By designing and utilizing novel this compound derivatives with specific modifications, researchers can probe the interactions between the enzyme active site and substrate residues, helping to delineate the structural determinants of substrate recognition and catalysis usp.br.

Q & A

Q. How can researchers design experiments to synthesize Z-Phe-Arg with high purity?

- Methodological Answer : Synthesis protocols should begin with solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Optimize coupling efficiency by adjusting reaction times (e.g., 1–2 hours) and reagent concentrations (e.g., HATU/DIPEA in DMF). Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) ensures purity. Characterization should include LC-MS for molecular weight confirmation and NMR (1H, 13C) for structural validation .

Q. What are the standard analytical techniques for characterizing this compound?

- Methodological Answer :

- Purity : HPLC (≥95% purity threshold) with UV detection at 214 nm.

- Structural Confirmation : ESI-MS for molecular ion peaks and tandem MS (MS/MS) for fragmentation patterns.

- Stability : Circular dichroism (CD) spectroscopy to assess secondary structure in aqueous buffers.

- Quantification : Amino acid analysis (AAA) post-hydrolysis for residue validation .

Q. How can researchers address low yield in this compound synthesis?

- Methodological Answer : Troubleshoot by evaluating:

- Coupling Efficiency : Use Kaiser test to detect unreacted amines.

- Side Reactions : Monitor for racemization via Marfey’s reagent.

- Solvent Quality : Ensure anhydrous DMF and fresh coupling reagents.

- Resin Swelling : Pre-swell resin in DCM/DMF (1:1) for 30 minutes pre-synthesis .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s bioactivity reported across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under identical conditions (buffer pH, temperature, enzyme/substrate ratios).

- Variable Analysis : Compare source materials (e.g., vendor-specific enzyme batches) via SDS-PAGE.

- Data Normalization : Use internal standards (e.g., fluorescence quenchers) in kinetic assays.

- Meta-Analysis : Apply statistical models (e.g., random-effects model) to aggregate data from heterogeneous studies .

Q. What computational methods are suitable for predicting this compound’s interactions with proteases?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger’s Glide to model binding affinities.

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess conformational stability.

- QM/MM : Hybrid quantum mechanics/molecular mechanics for electronic interaction analysis.